4-(1H-Pyridin-2-one)phenylboronic acid pinacol ester

Catalog No.
S15996065
CAS No.
832735-55-4
M.F
C17H20BNO3
M. Wt
297.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-Pyridin-2-one)phenylboronic acid pinacol est...

CAS Number

832735-55-4

Product Name

4-(1H-Pyridin-2-one)phenylboronic acid pinacol ester

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one

Molecular Formula

C17H20BNO3

Molecular Weight

297.2 g/mol

InChI

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)19-12-6-5-7-15(19)20/h5-12H,1-4H3

InChI Key

DJLVQTFTCNZJAN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CC=CC3=O

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds.
  • Oxidation: The compound can be oxidized to yield the corresponding boronic acid using oxidizing agents such as hydrogen peroxide.
  • Reduction: Reduction processes can convert the boronic ester into corresponding alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The compound can also undergo substitution reactions, particularly with aryl halides, facilitated by palladium catalysts .

The synthesis of 4-(1H-Pyridin-2-one)phenylboronic acid pinacol ester typically involves several key steps:

  • Formation of Boronic Acid: Starting from 4-pyridinone and phenylboronic acid, the reaction occurs under mild conditions using a suitable catalyst such as palladium.
  • Pinacol Esterification: The boronic acid is then reacted with pinacol under acidic or basic conditions to form the pinacol ester. This step often requires careful control of temperature and atmosphere to prevent degradation.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity and yield .

The applications of 4-(1H-Pyridin-2-one)phenylboronic acid pinacol ester are diverse and include:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
  • Medicinal Chemistry: Its potential as a drug candidate is explored due to its ability to interact with biological targets.
  • Material Science: The compound may be utilized in developing advanced materials and polymers due to its unique functional properties .

Interaction studies involving 4-(1H-Pyridin-2-one)phenylboronic acid pinacol ester focus on its reactivity with various biological molecules. These studies often examine:

  • Enzyme Inhibition: Investigating how the compound affects enzyme activity, particularly proteases and kinases.
  • Binding Affinity: Assessing how well the compound binds to target proteins or receptors, which is crucial for understanding its potential therapeutic effects .

Several compounds are structurally similar to 4-(1H-Pyridin-2-one)phenylboronic acid pinacol ester, including:

Compound NameStructure FeatureUnique Aspect
Phenylboronic Acid Pinacol EsterSimple phenyl groupWidely used in cross-coupling reactions
4-Bromophenylboronic Acid Pinacol EsterBromine substituent on phenylIncreased reactivity due to halogen presence
4-Pyridineboronic Acid Pinacol EsterPyridine ringExhibits different reactivity patterns
2-(Boc-Aminomethyl)pyridine-4-boronic Acid Pinacol EsterBoc-protected amineEnhanced stability and selectivity in reactions

The uniqueness of 4-(1H-Pyridin-2-one)phenylboronic acid pinacol ester lies in its specific combination of functional groups that provide distinct reactivity profiles compared to other boronic esters. This enables it to participate effectively in targeted synthetic pathways and potential biological interactions .

Hydrogen Bond Acceptor Count

3

Exact Mass

297.1536237 g/mol

Monoisotopic Mass

297.1536237 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-15

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